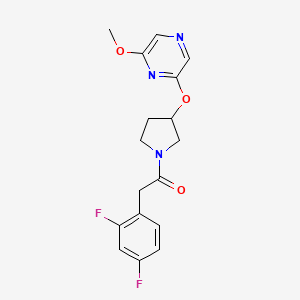

2-(2,4-Difluorophenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,4-Difluorophenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H17F2N3O3 and its molecular weight is 349.338. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(2,4-Difluorophenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone , also known by its CAS number 2034499-13-1 , has emerged as a significant molecule in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17F2N3O3, with a molecular weight of 349.33 g/mol . The structure features a difluorophenyl group, a methoxypyrazinyl group, and a pyrrolidinyl group, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H17F2N3O3 |

| Molecular Weight | 349.33 g/mol |

| CAS Number | 2034499-13-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The difluorophenyl moiety is likely to engage in π-π stacking interactions , while the methoxypyrazinyl group can form hydrogen bonds with specific amino acid residues in enzyme active sites. This interaction enhances the binding affinity and specificity of the compound towards its targets, potentially influencing enzyme activity or receptor signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity: Preliminary studies suggest that derivatives of similar structures possess antimicrobial properties, indicating that this compound may also demonstrate efficacy against certain pathogens.

2. Enzyme Inhibition: The structural components may allow for the inhibition of specific enzymes involved in disease processes. For instance, compounds with similar configurations have been studied for their inhibitory effects on proteases and kinases, suggesting potential applications in cancer therapy.

3. Neuroprotective Effects: Some studies have indicated that related compounds can exhibit neuroprotective properties, potentially making this compound a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of structurally related compounds:

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrrolidine derivatives found that modifications similar to those present in our compound significantly inhibited tumor cell proliferation in vitro. The mechanism was attributed to apoptosis induction through caspase activation pathways.

Case Study 2: Enzyme Targeting

Research on methoxypyrazine derivatives has shown promising results in targeting specific kinases involved in signaling pathways associated with inflammation and cancer progression. The potential for this compound to act similarly warrants further exploration.

科学的研究の応用

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.

Antiproliferative Effects

Research indicates that this compound possesses significant antiproliferative properties against various cancer cell lines. Notable findings include:

- HeLa Cells : The compound showed IC50 values as low as 0.02 mM, indicating strong cytotoxicity.

- Murine Leukemia (L1210) : Significant inhibition was observed, suggesting potential utility in hematological malignancies.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has revealed that modifications to the chemical structure significantly impact biological activity:

- Pyrrolidine Substitutions : Alterations at the C-2 position of the pyrrolidine ring can drastically affect potency.

- Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances interaction with target proteins.

Case Studies

Several studies have evaluated the biological activity and therapeutic potential of this compound:

Study on Cancer Cell Lines

A comprehensive evaluation across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds. This suggests that further optimization of the chemical structure could lead to more potent anticancer agents.

Mechanistic Insights

Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction. This insight is crucial for understanding how this compound might be utilized in cancer therapy.

Applications in Medicinal Chemistry

Given its promising biological activities, 2-(2,4-Difluorophenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone may find applications in:

- Cancer Therapeutics : Due to its antiproliferative effects, it could be developed as a novel anticancer drug.

- Drug Development Research : Its unique structure provides a platform for the synthesis of analogs with improved efficacy and reduced toxicity.

化学反応の分析

Ketone Reactivity

The ethanone group undergoes typical carbonyl chemistry:

-

Nucleophilic Addition : Grignard reagents (e.g., RMgX) or hydrides (e.g., NaBH₄) can attack the carbonyl, forming secondary alcohols or reduced products.

-

Reduction : Selective reduction to a secondary alcohol (e.g., via LiAlH₄) is feasible, preserving other functional groups .

-

Condensation Reactions : Potential for enamine formation if amines are introduced, though the compound lacks an amine group.

Pyrazine Ring Modifications

The 6-methoxypyrazin-2-yl moiety may undergo:

-

Demethylation : Acidic hydrolysis (e.g., H₂SO₄) could convert the methoxy group (-OCH₃) to a hydroxyl group (-OH) .

-

Substitution : The pyrazine’s nitrogen atoms could coordinate metals (e.g., Cu, Pd) for cross-coupling reactions, though this is speculative without direct evidence .

-

Electrophilic Aromatic Substitution : Limited due to the electron-withdrawing nature of the pyrazine’s nitrogens, but fluorinated phenyl groups may modulate reactivity .

Ether Linkage Reactions

The pyrrolidin-1-yl-oxy-pyrazin-2-yl ether bond may participate in:

-

Alkylation/Acylation : Activation of the oxygen as a leaving group (e.g., via tosylation) to introduce new substituents .

-

Ring-Opening : Acidic or basic conditions could disrupt the ether bond, though the pyrrolidine ring’s stability may prevent this .

Analytical and Spectroscopic Data (Inferred from Analogous Compounds)

Biological and Pharmaceutical Relevance

While direct data on this compound is limited, analogous fluorinated aromatic amides (e.g., in patents ) are explored for:

-

Enzyme Inhibition : Potential targeting of kinases or GPCRs, leveraging fluorine’s lipophilicity and hydrogen-bonding capacity.

-

Antimicrobial Activity : Similar Schiff bases show activity against bacteria , suggesting possible bioactivity.

Challenges and Limitations

-

Selectivity : Fluorinated aromatic rings may complicate regioselectivity in substitution reactions.

-

Stability : The pyrazine’s electron-deficient nature and ether bond’s sensitivity to acidic/basic conditions require controlled reaction environments.

特性

IUPAC Name |

2-(2,4-difluorophenyl)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O3/c1-24-15-8-20-9-16(21-15)25-13-4-5-22(10-13)17(23)6-11-2-3-12(18)7-14(11)19/h2-3,7-9,13H,4-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANXYKJWLAZHAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。